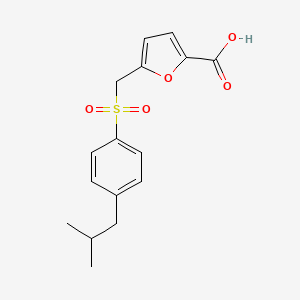

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid

Description

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a benzenesulfonylmethyl group substituted with an isobutyl moiety at the para position of the benzene ring. The sulfonyl group (-SO₂-) and isobutyl (-CH₂CH(CH₂)₂) substituents contribute to its unique physicochemical properties, including solubility, lipophilicity, and electronic characteristics.

Properties

IUPAC Name |

5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5S/c1-11(2)9-12-3-6-14(7-4-12)22(19,20)10-13-5-8-15(21-13)16(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEKSPDQXWLQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-isobutylbenzene.

Sulfonylation: The 4-isobutylbenzene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, forming 4-isobutylbenzenesulfonyl chloride.

Coupling with Furan: The sulfonyl chloride is then reacted with furan-2-carboxylic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Isobutyl-benzenesulfanyl)-furan-2-carboxylic acid.

Substitution: Esters or amides of this compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of the sulfonyl and carboxylic acid groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The sulfonyl group could form strong interactions with amino acid residues, while the carboxylic acid group could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Furan-2-carboxylic acid derivatives are widely studied for their structural diversity and functional versatility. Below, we compare 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid with analogous compounds, focusing on substituent effects, solubility, and thermodynamic properties.

Substituent Effects and Structural Analogues

Key Observations :

- Electron-Withdrawing vs.

- Sulfonyl vs. Ether Linkages: The sulfonyl group in the target compound increases acidity and hydrogen-bonding capacity compared to ether-linked derivatives like 5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid .

Solubility and Thermodynamic Properties

provides solubility data for positional isomers of 5-(nitrophenyl)-furan-2-carboxylic acids in propan-2-ol:

| Compound (Isomer) | Solubility (mol/L, 298 K) | ΔH° dissolution (kJ/mol) | ΔS° dissolution (J/mol·K) |

|---|---|---|---|

| 5-(2-Nitrophenyl)-furan-2-carboxylic acid | 0.012 | +18.3 | +65.2 |

| 5-(3-Nitrophenyl)-furan-2-carboxylic acid | 0.009 | +20.1 | +68.9 |

| 5-(4-Nitrophenyl)-furan-2-carboxylic acid | 0.015 | +15.8 | +59.4 |

The target compound’s isobutyl-benzenesulfonylmethyl group is expected to reduce solubility in polar solvents like propan-2-ol due to increased steric bulk and lipophilicity. Sulfonyl-containing compounds generally exhibit lower solubility than nitro derivatives unless balanced by ionizable groups .

Melting Points and Stability

- This compound : Melting point data is unavailable in the evidence, but sulfonyl groups typically raise melting points due to strong intermolecular forces.

- 5-(4-Nitrophenyl)-furan-2-carboxylic acid : Exhibits a melting point >200°C, attributed to nitro group rigidity .

- 5-(4-Chloro-2-nitrophenyl)-furan-2-carboxylic acid : Likely higher melting point due to additional nitro and chloro substituents .

Biological Activity

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a benzenesulfonylmethyl group and an isobutyl group. Its chemical structure can be represented as follows:

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Isobutyl Group | Isobutyl |

| Benzenesulfonylmethyl | Benzenesulfonylmethyl |

Antimicrobial Properties

Research has indicated that furan derivatives, including those similar to this compound, exhibit antimicrobial activity. For instance, compounds derived from furan-2-carboxylic acids have shown effective inhibition of bacterial swarming and swimming at low concentrations (1.8 and 2.3 µg L) against Escherichia coli . This suggests that the furan moiety may play a crucial role in microbial inhibition.

Anticancer Activity

Studies on similar compounds have demonstrated potential anticancer properties. For example, derivatives containing furan structures have been explored for their ability to induce apoptosis in cancer cells. A specific study reported that certain furan derivatives exhibited significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells . This suggests that this compound may also possess similar anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The sulfonamide group is known to enhance binding affinity to enzymes or receptors involved in critical biological pathways, potentially leading to the modulation of cell signaling processes.

Case Studies

- Antibacterial Activity : A study demonstrated that furan derivatives inhibited the swarming of Pseudomonas collierea, indicating their potential as antimicrobial agents .

- Cytotoxicity in Cancer Models : In vitro studies showed that furan derivatives could induce apoptosis in cancer cells, suggesting their utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.